molecular formula C8H7BrClN3 B11855301 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11855301
M. Wt: 260.52 g/mol
InChI Key: ZOYWPWWYZRDIKY-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly kinase inhibitors and antiviral agents.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the bromine and ethyl groups.

    5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another similar compound with bromine and chlorine atoms but without the ethyl group.

Uniqueness

7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity as a potential therapeutic agent.

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

7-bromo-4-chloro-5-ethylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C8H7BrClN3/c1-2-13-3-5(9)6-7(13)8(10)12-4-11-6/h3-4H,2H2,1H3

InChI Key

ZOYWPWWYZRDIKY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C(=NC=N2)Cl)Br

Origin of Product

United States

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